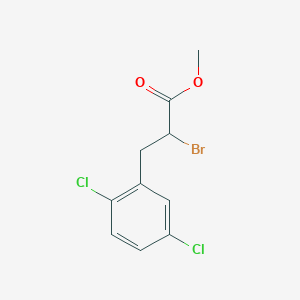![molecular formula C21H21BrN4O3S B14948818 (2E)-2-[4-(5-bromo-2,4-dimethoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide](/img/structure/B14948818.png)
(2E)-2-[4-(5-bromo-2,4-dimethoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-[3-ALLYL-4-(5-BROMO-2,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE]-N-PHENYLHYDRAZINECARBOXAMIDE is a complex organic compound with a unique structure that includes a thiazole ring, an allyl group, and a phenylhydrazinecarboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[3-ALLYL-4-(5-BROMO-2,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE]-N-PHENYLHYDRAZINECARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 5-bromo-2,4-dimethoxybenzaldehyde, allyl bromide, and thiosemicarbazide. The synthesis process can be summarized as follows:
Formation of Thiazole Ring: The reaction between 5-bromo-2,4-dimethoxybenzaldehyde and thiosemicarbazide under acidic conditions leads to the formation of the thiazole ring.
Allylation: The thiazole intermediate is then reacted with allyl bromide in the presence of a base such as potassium carbonate to introduce the allyl group.
Hydrazinecarboxamide Formation: Finally, the compound is treated with phenylhydrazinecarboxamide to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-2-[3-ALLYL-4-(5-BROMO-2,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE]-N-PHENYLHYDRAZINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly at the bromine site, using nucleophiles like sodium iodide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of iodinated derivatives.
Wissenschaftliche Forschungsanwendungen
(2E)-2-[3-ALLYL-4-(5-BROMO-2,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE]-N-PHENYLHYDRAZINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and biological activity.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Wirkmechanismus
The mechanism of action of (2E)-2-[3-ALLYL-4-(5-BROMO-2,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE]-N-PHENYLHYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Benzene, Toluene, Ethylbenzene, Xylene: Volatile organic compounds with similar aromatic structures.
Uniqueness
(2E)-2-[3-ALLYL-4-(5-BROMO-2,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE]-N-PHENYLHYDRAZINECARBOXAMIDE is unique due to its combination of a thiazole ring, allyl group, and phenylhydrazinecarboxamide moiety, which imparts distinct chemical and biological properties not found in simpler aromatic compounds.
This detailed article provides a comprehensive overview of (2E)-2-[3-ALLYL-4-(5-BROMO-2,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE]-N-PHENYLHYDRAZINECARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C21H21BrN4O3S |
|---|---|
Molekulargewicht |
489.4 g/mol |
IUPAC-Name |
1-[(E)-[4-(5-bromo-2,4-dimethoxyphenyl)-3-prop-2-enyl-1,3-thiazol-2-ylidene]amino]-3-phenylurea |
InChI |
InChI=1S/C21H21BrN4O3S/c1-4-10-26-17(15-11-16(22)19(29-3)12-18(15)28-2)13-30-21(26)25-24-20(27)23-14-8-6-5-7-9-14/h4-9,11-13H,1,10H2,2-3H3,(H2,23,24,27)/b25-21+ |
InChI-Schlüssel |
BMUQSFXAQWLHRU-NJNXFGOHSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1C2=CS/C(=N/NC(=O)NC3=CC=CC=C3)/N2CC=C)Br)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1C2=CSC(=NNC(=O)NC3=CC=CC=C3)N2CC=C)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 11-(3-chlorophenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B14948740.png)
![(2E)-2-cyano-N-(3,4-dimethylphenyl)-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B14948745.png)
![2-[2,2,3,3,3-Pentafluoro-1-(4-phenoxy-phenylamino)-propylidene]-malononitrile](/img/structure/B14948756.png)
![(2E,4Z)-4-bromo-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B14948762.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B14948771.png)
![3-({3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}amino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B14948773.png)
![3-Nitro-9-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-2-amine](/img/structure/B14948778.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B14948781.png)
![2-(2,4'-dioxo-3',4'-dihydro-1'H-spiro[indole-3,2'-quinazolin]-1(2H)-yl)-N,N-diethylacetamide](/img/structure/B14948784.png)

![N-[(Z)-1-({[2-(2-fluorophenyl)ethyl]amino}carbonyl)-2-pyridin-3-ylvinyl]benzamide](/img/structure/B14948804.png)
![ethyl 4-({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B14948807.png)

![4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]phenyl 4-bromobenzoate](/img/structure/B14948828.png)
